5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Lipophilicity Drug-likeness Aqueous solubility

5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1368895-64-0) is a synthetic 3,3-disubstituted oxindole (indolin-2-one) derivative bearing a hydroxymethyl substituent at the 5-position of the aromatic ring. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, it belongs to the 2-oxindole family—a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including kinases, sigma receptors, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1368895-64-0
Cat. No. B2648696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one
CAS1368895-64-0
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)CO)NC1=O)C
InChIInChI=1S/C11H13NO2/c1-11(2)8-5-7(6-13)3-4-9(8)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14)
InChIKeyCCRHJRFNRKIETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1368895-64-0): A Differentiated 3,3-Disubstituted Oxindole Scaffold for Scientific Procurement


5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one (CAS 1368895-64-0) is a synthetic 3,3-disubstituted oxindole (indolin-2-one) derivative bearing a hydroxymethyl substituent at the 5-position of the aromatic ring [1]. With a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol, it belongs to the 2-oxindole family—a privileged scaffold in medicinal chemistry known for engaging diverse biological targets including kinases, sigma receptors, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [2]. The compound is commercially available from multiple reputable suppliers as a research-grade small-molecule building block (typical purity ≥95%) and is catalogued under PubChem CID 80500355 [1].

Why 5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one Cannot Be Replaced by Its Closest 5-Substituted Analogs


The 5-position substituent on the 3,3-dimethyl-2-oxindole core exerts a decisive influence on lipophilicity, hydrogen-bonding capacity, and synthetic tractability, rendering simple analog substitution scientifically unsound. The target compound's 5-hydroxymethyl group (–CH₂OH) confers an XLogP3 of 0.8—substantially lower than the 5-hydroxy (1.3), 5-methoxy (1.7), parent (1.7), 5-fluoro (1.8), and 5-chloro (2.3) analogs [1]. This ~0.5–1.5 log unit reduction in lipophilicity predicts measurably different aqueous solubility, membrane partitioning, and non-specific protein binding behavior [2]. Furthermore, the –CH₂OH group provides an additional hydrogen-bond donor (HBD count = 2) compared to all analogs except the 5-hydroxy derivative, and a rotatable C–O bond absent in the conformationally rigid 5-hydroxy, 5-fluoro, 5-chloro, and parent compounds [3]. These physicochemical differences directly impact solubility, formulation behavior, and potential for specific target engagement, making uncontrolled substitution a source of irreproducible results.

Quantitative Differentiation Evidence for 5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one Versus Closest Analogs


Lipophilicity (XLogP3): The Target Compound Is the Most Hydrophilic Among Five Comparable 5-Substituted 3,3-Dimethyl-2-Oxindoles

The target compound (5-hydroxymethyl) exhibits an XLogP3 of 0.8, which is the lowest among the six-member comparator set. This represents a 0.5 log unit reduction versus the closest analog (5-hydroxy, XLogP3 = 1.3) and a ≥0.9 log unit reduction versus all remaining analogs (5-methoxy, parent, 5-fluoro, 5-chloro) [1]. In drug discovery, a ΔlogP of ≥0.5 is generally considered sufficient to produce experimentally distinguishable differences in aqueous solubility, plasma protein binding, and passive membrane permeability [2].

Lipophilicity Drug-likeness Aqueous solubility ADME prediction

Hydrogen-Bond Donor Count: 2 HBD Groups Enable Bidentate Interactions Not Available to Most Analogs

The target compound possesses two hydrogen-bond donor (HBD) groups: the oxindole N–H (common to all analogs) and the unique hydroxymethyl O–H. Among the comparator set, only the 5-hydroxy analog also has two HBDs, while the 5-methoxy, parent, 5-fluoro, and 5-chloro analogs each have only one HBD (the oxindole N–H alone) [1]. This additional HBD enables the target compound to form a second directed hydrogen bond with a target protein or solvent, potentially altering selectivity profiles or binding kinetics compared to single-HBD analogs [2].

Hydrogen bonding Molecular recognition Target engagement Structure-based design

Conformational Flexibility: A Unique Rotatable C–O Bond Distinguishes the Hydroxymethyl Group from the Rotationally Constrained 5-Hydroxy Analog

The target compound's 5-CH₂OH substituent introduces one rotatable bond (the C₅–CH₂OH torsion) that is absent in the 5-hydroxy, parent, 5-fluoro, and 5-chloro analogs (rotatable bond count = 0 each) [1]. The 5-methoxy analog also has one rotatable bond (O–CH₃ torsion), but the CH₂OH rotatable bond in the target compound connects a heavier CH₂ group, resulting in a different rotational energy barrier and steric profile. This conformational degree of freedom allows the hydroxyl group to sample multiple spatial orientations, which may facilitate induced-fit binding or access to sub-pockets unavailable to the rigid 5-OH analog [2].

Conformational analysis Ligand preorganization Entropic penalty Molecular docking

Synthetic Tractability: The Hydroxymethyl Group Serves as a Versatile Functional Handle for Downstream Derivatization

The primary alcohol (–CH₂OH) of the target compound is amenable to a broader range of mild, high-yielding synthetic transformations than the phenolic –OH of the 5-hydroxy analog or the inert substituents of the other comparators . Specifically, the –CH₂OH group can be selectively oxidized to the corresponding aldehyde (5-formyl) or carboxylic acid (5-carboxy) under conditions that leave the oxindole NH intact; it can be converted to a halide (Cl, Br, I) for nucleophilic displacement; or it can be elaborated via Mitsunobu, mesylation/tosylation, or direct etherification to generate diverse 5-alkoxymethyl libraries [1]. The 5-hydroxy analog, by contrast, yields a phenol that is less nucleophilic and requires different activation strategies, while the 5-fluoro, 5-chloro, parent, and 5-methoxy analogs offer no comparable synthetic expansion point at the 5-position.

Synthetic chemistry Functional group interconversion Building block utility Parallel synthesis

Topological Polar Surface Area (TPSA): 49.3 Ų Predicts Differentiated CNS Permeability and Solubility Profile Relative to Lower-TPSA Analogs

The target compound's TPSA is 49.3 Ų, which is identical to the 5-hydroxy analog (49.3 Ų) but approximately 11–20 Ų higher than the 5-methoxy (~38.3 Ų), parent (~29.1 Ų), 5-fluoro (~29.1 Ų), and 5-chloro (~29.1 Ų) analogs [1]. In medicinal chemistry, TPSA values below 60–70 Ų are generally associated with favorable oral absorption, while values below 90 Ų are considered compatible with passive blood-brain barrier penetration [2]. The 11–20 Ų TPSA differential places the target and 5-hydroxy compounds in a distinct physicochemical sub-class, with predicted lower passive membrane permeability but higher intrinsic aqueous solubility compared to the lower-TPSA analogs. This differential is likely to manifest in altered cellular permeability (e.g., PAMPA or Caco-2 assays) and in vivo pharmacokinetic behavior.

Membrane permeability Blood-brain barrier TPSA Drug-likeness filters

Recommended Application Scenarios for 5-(Hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring a Soluble, Dual-HBD Oxindole Scaffold for X-Ray Crystallography

The target compound's low XLogP3 (0.8) and moderate TPSA (49.3 Ų) predict favorable aqueous solubility at the high concentrations (≥1 mM) typically required for fragment soaking or co-crystallization experiments [1]. Its two HBDs (oxindole NH + CH₂OH) provide two geometrically distinct hydrogen-bond donor vectors for interaction with protein backbone or side-chain residues, increasing the probability of obtaining a well-resolved electron density map compared to single-HBD analogs (5-methoxy, parent, 5-fluoro, 5-chloro) [2]. The single rotatable bond of the CH₂OH group allows conformational adaptation within the binding site without incurring a prohibitive entropic penalty, a profile preferred for fragment hit identification.

Parallel Library Synthesis Centered on 5-Position Derivatization of the 3,3-Dimethyl-2-Oxindole Core

The –CH₂OH functional group serves as a unique synthetic pivot that enables late-stage diversification without de novo oxindole construction [3]. A single batch of the target compound can be elaborated via parallel oxidation (→ aldehyde, → carboxylic acid), halogenation (→ chloride, bromide, iodide), or O-functionalization (→ ethers, esters, carbamates) to generate a focused library of 10–100 analogs in one synthetic generation. This is not possible with the 5-hydroxy or other comparator compounds, which either lack a reactive handle or offer only a single transformation pathway. Procurement of this compound thus provides access to an entire SAR sub-series from a single starting material.

Physicochemical Property-Driven Lead Optimization Where Reducing Lipophilicity Is a Key Design Objective

In lead optimization campaigns where high lipophilicity (logP >3) is associated with promiscuous off-target activity, phospholipidosis risk, or poor metabolic stability, the target compound's XLogP3 of 0.8 represents a significantly lower-liability starting point than any of the five comparators (XLogP3 range 1.3–2.3) [1]. The 0.5–1.5 log unit lipophilicity gap translates into a predicted 3- to 30-fold difference in octanol/water partition coefficient, which is expected to yield a measurably different in vitro ADME profile (e.g., microsomal stability, plasma protein binding) [4]. This makes the compound a strategically preferred choice when property-based design metrics (e.g., LE, LLE, LELP) are used to prioritize chemical starting points.

Chemical Biology Probe Design Requiring a Bifunctional Oxindole with Orthogonal Reactive Handles

The combination of the oxindole NH (a potential site for N-alkylation or acylation) and the 5-CH₂OH group (amenable to orthogonal functionalization) makes this compound a rare scaffold for designing bifunctional chemical probes [3]. For example, the NH can be elaborated with a linker-warhead moiety (e.g., for PROTAC or affinity-labeling applications) while the CH₂OH is simultaneously or sequentially converted to a reporter group (e.g., biotin, fluorophore) or a second targeting element. This orthogonality is not available in the 5-hydroxy analog, where both the phenolic OH and oxindole NH exhibit overlapping reactivity toward electrophilic reagents, nor in the other analogs that lack a second functional handle entirely.

Quote Request

Request a Quote for 5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.